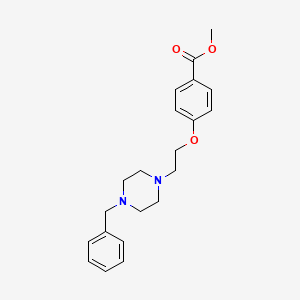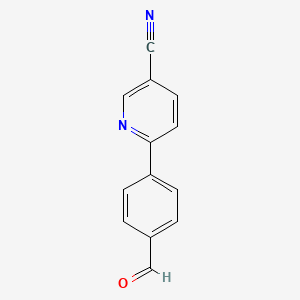
Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate is a compound that is structurally related to various benzoate derivatives synthesized for different biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods for related compounds can offer insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves the formation of key intermediates such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which can be efficiently produced through reductive alkylation using triacetoxy sodium borohydride . This method could potentially be adapted for the synthesis of Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate by introducing a benzyl group and an ethoxy linker at appropriate steps. Another related synthesis involves the condensation of methyl 4-bromobenzoate with iso-vanilline, indicating that bromination and subsequent nucleophilic substitution could be viable steps in the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction . For Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate, similar structural analysis could reveal the conformation of the piperazine ring and the orientation of the benzyl and ethoxy substituents. The presence of a benzyl group could influence the overall molecular conformation and potentially the crystal packing of the compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using various spectroscopic methods and quantum chemical studies . For instance, the reactivity of the phenylhydrazono group in (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been characterized, which could provide insights into the reactivity of the benzylpiperazine moiety in the target compound . Additionally, the reaction of methyl (E,Z)-2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-dimethylaminopro-penoate with heteroarylhydrazines suggests that the target compound may also undergo nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, including their solubility, melting points, and spectroscopic properties . These studies can inform the expected properties of Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate, such as its solubility in organic solvents, which is crucial for its application in biological systems. The compound's potential as an anti-juvenile hormone agent or tubulin polymerization inhibitor could also be inferred from the biological activities of structurally similar compounds .
Scientific Research Applications
Synthesis and Biological Activity
Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate and its derivatives have been extensively studied for their synthesis methods and biological activity. One notable derivative, Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), was synthesized and served as a lead compound for the creation of various derivatives. These derivatives exhibited differentiation and proliferation of HL-60 cells and antiproliferative activities against various cancer cell lines, highlighting their potential as lead compounds for further cancer-related research (郭瓊文, 2006). Additionally, substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, synthesized and evaluated for their antiproliferative activity, showed promising results, particularly in inhibiting tumor growth in HepG2 xenograft models, suggesting their potential as anticancer agents (Dong Cao et al., 2016).
Photophysical Properties
The photophysical properties of various derivatives have been studied, demonstrating unique luminescence characteristics depending on the substituted groups. For instance, the introduction of methoxy and cyano groups to methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives resulted in significant changes in luminescence properties, indicating potential applications in material sciences and optoelectronics (Soyeon Kim et al., 2021).
Structural Analysis and Molecular Design
The molecular structure and design of derivatives have been a focus of research. Studies involving X-ray crystallography provided insights into the molecular conformation and hydrogen-bonded supramolecular structures of certain derivatives, contributing to a deeper understanding of their chemical behavior and potential applications (J. Portilla et al., 2007). Additionally, the synthesis of new amides of the N-methylpiperazine series and their biological activity were investigated, offering new pathways for the development of pharmaceuticals and bioactive molecules (E. Koroleva et al., 2011).
Applications in Neuroscience
Derivatives have also been explored for their potential applications in neuroscience. A novel ligustrazine derivative was shown to have neuroprotective effects and modulate key biomarkers, suggesting possible therapeutic applications for ischemic brain injuries such as stroke (Guoling Li et al., 2015).
properties
IUPAC Name |
methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-21(24)19-7-9-20(10-8-19)26-16-15-22-11-13-23(14-12-22)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIVYUHBOFJZBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594784 |
Source


|
| Record name | Methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937601-91-7 |
Source


|
| Record name | Methyl 4-[2-[4-(phenylmethyl)-1-piperazinyl]ethoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)


amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)



![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)